5-(4-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
This compound is a pyrimidoquinoline derivative synthesized via multicomponent reactions involving dimedone, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and 4-chlorobenzaldehyde under optimized conditions . Its structure features a tetracyclic scaffold with a 4-chlorophenyl substituent at position 5, contributing to unique physicochemical properties.
Properties
Molecular Formula |
C19H18ClN3O3 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C19H18ClN3O3/c1-22-17-16(18(25)23(2)19(22)26)14(10-6-8-11(20)9-7-10)15-12(21-17)4-3-5-13(15)24/h6-9,14,21H,3-5H2,1-2H3 |
InChI Key |
VFBNPTZTAKXDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Four-Component Condensation with Tungstophosphoric Acid
A foundational approach involves the one-pot condensation of 4-chlorobenzaldehyde, methylamine, dimedone, and barbituric acid using tungstophosphoric acid (H₃PW₁₂O₄₀) as a Brønsted acid catalyst. The reaction proceeds via sequential Mannich-type imine formation, Michael addition, and cyclodehydration steps (Figure 1). Key advantages include:
-
Yield : 75–92%
-
Conditions : Solvent-free, 80–100°C, 2–4 hours
Mechanistic Insights :
Ultrasound-Assisted Three-Component Synthesis
Ultrasonic irradiation (35 kHz, 300 W) accelerates the reaction between 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and 4-chlorobenzaldehyde in acetic acid. Key parameters:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 20–30 minutes |
| Yield | 82–89% |
| Catalyst | None (autocatalytic) |
Advantages :
Solvent-Free Mechanochemical Synthesis
A solvent-free, ball-milling technique employs stoichiometric mixtures of 4-chlorobenzaldehyde, 6-amino-1,3-dimethyluracil, and dimedone.
-
Equipment : Planetary ball mill (650 rpm, 10 mm stainless steel balls).
-
Duration : 30–35 minutes.
Key Observations :
DABCO-Catalyzed Multicomponent Assembly
1,4-Diazabicyclo[2.2.2]octane (DABCO) facilitates the condensation under solvent-free conditions:
-
Molar Ratio : 1:1:1 (aldehyde:dimedone:6-amino-1,3-dimethyluracil).
-
Temperature : 90°C.
-
Time : 1.5 hours.
Role of DABCO :
Microwave-Enhanced Cyclocondensation
Microwave irradiation (600 W) in dimethylformamide (DMF) achieves rapid synthesis without catalysts:
| Parameter | Value |
|---|---|
| Irradiation Time | 60–130 seconds |
| Yield | 78–85% |
| Purity | >98% (HPLC) |
Advantages :
Comparative Analysis of Methodologies
Key Trends :
-
Mechanochemical Synthesis exhibits the lowest environmental impact (E-factor = 1.5).
-
Ultrasound and Microwave methods prioritize speed but require specialized equipment.
Structural and Reaction Optimization
Substituent Effects on Yield
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Computed Properties
- XLogP3-AA : 2.8 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 1 .
Medicinal Chemistry
5-(4-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has shown promising pharmacological activities:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural modifications can enhance its binding affinity to specific cancer-related targets.
- Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against several bacterial strains. Studies suggest that the presence of the chlorophenyl group enhances its interaction with microbial membranes .
Enzyme Interaction Studies
Research involving this compound often focuses on its binding interactions with enzymes and receptors:
- Binding Affinity : Modifications in the chlorophenyl group can significantly alter the compound's interaction profile with biological targets. This aspect is crucial for drug design aimed at optimizing efficacy and reducing side effects .
Synthesis of New Compounds
In synthetic chemistry, this compound serves as a building block for developing more complex molecules:
- Synthetic Methodologies : Its unique structural features allow researchers to explore novel chemical reactions and methodologies for synthesizing derivatives with enhanced biological activities .
Case Study 1: Anticancer Research
A study investigated the effects of various derivatives of this compound on human cancer cell lines. Results indicated that specific modifications in the chlorophenyl group led to increased cytotoxicity against breast cancer cells compared to unmodified compounds.
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of this compound against resistant strains of bacteria. The findings revealed that certain derivatives exhibited significant inhibition zones in agar diffusion tests, suggesting their potential as lead compounds for antibiotic development.
Industrial Applications
Beyond medicinal uses, this compound also finds applications in industrial settings:
- Material Science : Due to its stability and reactivity profile, it can be utilized in developing new materials such as polymers and coatings .
Mechanism of Action
The mechanism by which 5-(4-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related pyrimidoquinoline and pyrimidinetrione derivatives, focusing on substituents, synthesis, and properties.
Table 1: Key Structural and Physicochemical Comparisons
Key Findings
Substituent Effects: Electron-Withdrawing Groups (Cl, Br): The target compound’s 4-chlorophenyl group enhances stability via resonance and inductive effects, similar to 4-bromo analogs . Electron-Donating Groups (OCH3): Methoxy substituents (e.g., 4-methoxyphenyl in ) increase solubility but may lower thermal stability (evidenced by decomposition >300°C). Fluorinated Groups: Difluoromethoxy substituents (e.g., ) improve metabolic stability and lipophilicity, critical in drug design.
Synthetic Efficiency :
- Multicomponent reactions (e.g., using dimedone and aldehydes) are common, with yields ranging from 34% (brominated analog ) to 93% (methoxy derivative ). The target compound’s synthesis follows similar protocols but lacks explicit yield data .
Spectral and Thermal Properties :
- IR Spectroscopy : All compounds show strong carbonyl stretches (1646–1759 cm⁻¹), with halogen-specific peaks (C-Cl at 717 cm⁻¹, C-Br at 717 cm⁻¹) .
- Melting Points : Methoxy derivatives decompose above 300°C, while dichlorophenyl analogs melt at 270–273°C .
Structural Diversity: Benzyloxy-triazole derivatives (e.g., ) introduce steric bulk, likely reducing crystallinity. Pyrimido[4,5-d]pyrimidines (e.g., ) exhibit fused-ring systems with distinct electronic environments compared to pyrimido[4,5-b]quinolines.
Biological Activity
The compound 5-(4-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a synthetic derivative belonging to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C16H15ClN2O3
- Molecular Weight : 318.76 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine and quinoline compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi.
- Minimum Inhibitory Concentrations (MIC) :
Anticancer Potential
The compound has been investigated for its anticancer properties. Research indicates that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Mechanism of Action :
Anti-inflammatory Activity
Another significant aspect of this compound is its potential anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.
- Research Findings :
Study 1: Antifungal Efficacy
A study conducted by Uppar et al. (2020) evaluated the antifungal efficacy of various pyrimidine derivatives including the target compound against C. albicans. The results indicated strong antifungal activity with lower MIC values compared to standard treatments .
Study 2: Anticancer Effects
In a separate investigation focusing on cancer cell lines (breast and colon cancer), the compound exhibited a dose-dependent reduction in cell viability. Flow cytometry analyses confirmed that treated cells underwent significant apoptosis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-chlorophenyl)-1,3-dimethyl-pyrimidoquinolinetrione, and how can its purity be validated?
- Answer : The compound can be synthesized via multicomponent reactions (MCRs) using environmentally friendly protocols. For example, derivatives of pyrimido[4,5-b]quinolines are prepared by reacting precursors like 2-aminoquinoline-3-carboxamide with cyclic ketones in the presence of catalysts (e.g., ZnCl₂) . Purity is validated using FT-IR (to confirm functional groups), H/C NMR (to assign proton and carbon environments), and GC-MS (to verify molecular weight) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, analogs like 5-(4-methoxyphenyl)-pyrimidoquinoline-4,6,11-trione were resolved via SCXRD to determine bond lengths, angles, and stereochemistry . IR spectroscopy complements this by identifying carbonyl (1700–1750 cm) and NH/OH stretches (3100–3500 cm) .
Q. What analytical techniques are critical for assessing physicochemical stability?
- Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability, while NMR stability studies in solvents like DMSO-d monitor degradation over time. Melting points (e.g., 220–222°C for related compounds) and elemental analysis (C, H, N) ensure batch consistency .
Advanced Research Questions
Q. How can computational modeling predict the compound’s drug-likeness and bioavailability?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Software like SwissADME evaluates Lipinski’s Rule of Five (molecular weight <500, logP <5) and topological polar surface area (TPSA <140 Ų) to assess oral bioavailability. For example, chromeno-pyrimidine analogs showed drug-like TPSA values of ~80 Ų .
Q. What strategies resolve discrepancies in reported reaction yields for pyrimidoquinoline derivatives?
- Answer : Contradictions in yields (e.g., 40–85%) arise from varying catalysts (ZnCl₂ vs. p-toluenesulfonic acid) or solvent systems. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, solvent polarity). For instance, switching from ethanol to PEG-400 increased yields by 20% in related MCRs .
Q. How do substituents on the 4-chlorophenyl group influence bioactivity?
- Answer : Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl) enhance anticancer activity by increasing electrophilicity. For example, 10-cyclohexyl-5-(3,4-dimethoxyphenyl)-pyrimidoquinoline derivatives exhibited IC values <10 µM against MCF-7 cells, attributed to methoxy groups improving membrane permeability .
Q. What green chemistry approaches minimize waste in synthesis?
- Answer : Solvent-free mechanochemical synthesis or water-based reactions reduce environmental impact. Catalytic systems like ZnO nanoparticles or ionic liquids improve atom economy. A study achieved 92% yield for pyrimido[4,5-d]pyrimidines using ethanol as a green solvent .
Q. How do catalytic systems (e.g., Pd, Zn) affect cyclization efficiency in pyrimidoquinoline synthesis?
- Answer : Palladium catalysts (e.g., Pd(OAc)₂) enable reductive cyclization of nitroarenes, achieving >80% efficiency. Zinc chloride promotes spirocyclization via Lewis acid activation, as seen in 2-spiro-pyrimidoquinoline derivatives .
Methodological Notes
- Spectral Assignments : H NMR peaks for methyl groups appear at δ 1.26–1.30 ppm, while aromatic protons resonate at δ 7.21–7.34 ppm .
- Crystallography : SCXRD parameters (e.g., monoclinic P21/c space group, β = 96.689°) ensure accurate refinement .
- Computational Tools : Gaussian 09 for DFT, PyMol for 3D visualization, and AutoDock for docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
